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molecular formula C9H5Br2N B186898 5,8-Dibromoisoquinoline CAS No. 81045-39-8

5,8-Dibromoisoquinoline

Cat. No. B186898
M. Wt: 286.95 g/mol
InChI Key: KNBALCRXZUTMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871941B2

Procedure details

To a stirred mixture of 5,8-dibromoisoquinoline (4.0 g. 13.9 mmol) in tetrahydrofuran (120 mL) at −78° C. under nitrogen atmosphere was added dropwise a solution of n-butyllithium (2.3 M in hexane, 7.3 mL, 16.8 mmol). The reaction mixture turned dark. After stirring for 15 minutes, the reaction mixture was quenched by adding N,N-dimethylformamide (4.0 mL). After stirring at −78° C. for an additional 1 h, the reaction mixture was quenched with water, extracted with mixture of ethyl acetate/hexane (2:8), washed with water and brine, dried (Na2SO4), and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using hexanes/ethyl acetate as eluent to afford the 8-bromo-5-isoquinolinecarboxaldehyde (0.10 g), followed by 5-bromo-8-isoquinolinecarboxaldehyde (1.0 g) as white solids.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]([Br:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.C([Li])CCC.[O:18]1CCC[CH2:19]1>>[Br:12][C:9]1[C:8]2[CH:7]=[N:6][CH:5]=[CH:4][C:3]=2[C:2]([CH:19]=[O:18])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C2C=CN=CC2=C(C=C1)Br
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding N,N-dimethylformamide (4.0 mL)
STIRRING
Type
STIRRING
Details
After stirring at −78° C. for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with mixture of ethyl acetate/hexane (2:8)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=2C=CN=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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